1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine
Description
1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine is a substituted aziridine derivative characterized by a benzenesulfonyl group at the 1-position and a chloromethyl substituent at the 2-position of the aziridine ring. Aziridines are three-membered heterocyclic compounds with a nitrogen atom, known for their ring strain and reactivity, which make them valuable intermediates in organic synthesis, particularly in the formation of pharmaceuticals and agrochemicals.
Properties
CAS No. |
86321-40-6 |
|---|---|
Molecular Formula |
C10H12ClNO2S |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine |
InChI |
InChI=1S/C10H12ClNO2S/c1-10(7-11)8-12(10)15(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
RUAPLDLQHBIJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1S(=O)(=O)C2=CC=CC=C2)CCl |
solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine typically involves the reaction of benzenesulfonyl chloride with 2-(chloromethyl)-2-methylaziridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzenesulfonyl group can undergo oxidation reactions to form sulfonic acids or sulfonates.
Reduction: The aziridine ring can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted aziridines.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity makes it useful in modifying biological molecules and studying enzyme-substrate interactions. The benzenesulfonyl group can also participate in various chemical transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s reactivity and stability are influenced by its substituents. Below is a comparison with key analogs:
Key Observations:
- Electron-Withdrawing Effects: The benzenesulfonyl group in the target compound likely enhances electrophilicity compared to esters (e.g., benzyl carboxylate in ) or simple methyl groups, facilitating nucleophilic ring-opening reactions.
- Chloromethyl Reactivity: The chloromethyl group, as seen in compound 281 , provides a site for nucleophilic substitution or elimination, analogous to its role in alkylating agents.
- Thermal Stability: Sulfonyl-containing compounds like 1f exhibit moderate thermal stability (mp >130°C), suggesting that the target compound may share similar stability .
Biological Activity
1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine is a chemical compound belonging to the aziridine class, characterized by its unique structure that includes a benzenesulfonyl group and a chloromethyl substituent. This compound has gained attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.72 g/mol. The presence of the three-membered nitrogen-containing ring (aziridine) contributes to its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.72 g/mol |
| Functional Groups | Benzenesulfonyl, Chloromethyl |
| Ring Structure | Aziridine (three-membered ring) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . The aziridine ring structure is known to enhance the compound's ability to interact with biological targets, leading to potential applications in treating infections.
- Mechanism of Action : The antimicrobial activity is hypothesized to stem from the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.
Case Studies and Research Findings
- A study demonstrated that derivatives of aziridines, including those similar to this compound, showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial action, suggesting potential therapeutic applications.
- Another investigation focused on the synthesis of related aziridine compounds and their biological evaluations, revealing that modifications at the chloromethyl position significantly influenced their antimicrobial efficacy. The results highlighted a correlation between structural features and biological activity, emphasizing the importance of further exploration into this compound's derivatives .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 1-(Benzenesulfonyl)-2-methylaziridine | Moderate antimicrobial activity | |
| 2-Methylaziridine | Limited biological activity | |
| Benzenesulfonamide | Antibacterial properties |
The table illustrates that while simpler analogs exhibit some biological activity, the unique combination of functional groups in this compound may enhance its reactivity and efficacy compared to these simpler structures.
Q & A
What are the optimal synthetic routes for 1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine, and how can reaction conditions be systematically optimized?
Basic Research Focus
The synthesis of aziridine derivatives often involves reductive amination or ring-closure reactions. For example, solvent-free reductive amination under reflux with hydrazine hydrate in absolute alcohol has been used for analogous sulfonyl-containing compounds, requiring TLC monitoring (chloroform:methanol, 7:3 ratio) . To optimize yield, employ factorial design to test variables (temperature, solvent polarity, stoichiometry) and characterize intermediates via NMR and mass spectrometry.
Advanced Consideration
For advanced optimization, integrate computational chemistry (e.g., DFT calculations) to predict reaction pathways and transition states. Pair this with in-situ spectroscopic monitoring (e.g., FTIR or Raman) to track intermediate formation and validate theoretical models .
How can conflicting spectroscopic data for this compound be resolved, particularly regarding stereochemical assignments?
Methodological Approach
Contradictions in NMR or X-ray crystallography data often arise from conformational flexibility or crystal-packing effects. Perform variable-temperature NMR to assess dynamic behavior and compare with solid-state structures (if available). For ambiguous cases, use NOESY/ROESY to identify spatial proximities between protons and correlate with computational conformational analysis (e.g., molecular dynamics simulations) .
Advanced Resolution
Leverage synchrotron-based X-ray diffraction for high-resolution crystallography or utilize electron diffraction techniques for microcrystalline samples. Cross-validate with advanced mass spectrometry (e.g., ion mobility-MS) to probe gas-phase conformers .
What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic ring-opening reactions?
Basic Framework
Apply frontier molecular orbital (FMO) theory to predict regioselectivity in ring-opening reactions. The electron-withdrawing benzenesulfonyl group directs nucleophilic attack to the less substituted aziridine carbon, as supported by analogous sulfonyl-aziridine studies .
Advanced Framework
Incorporate Marcus theory to model electron-transfer processes in redox-active systems or use machine learning to correlate substituent effects (Hammett σ values) with kinetic data. Pair experimental kinetics with ab initio calculations (e.g., CCSD(T)) for high-accuracy transition-state modeling .
How can researchers mitigate hazards associated with handling this compound in laboratory settings?
Basic Safety Protocol
Refer to SDS guidelines for aziridine derivatives: use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin/eyes with water for 15+ minutes and consult medical personnel immediately .
Advanced Risk Management
Implement real-time gas sensors (e.g., PID detectors) for airborne monitoring. For large-scale reactions, design continuous-flow systems to minimize exposure and automate quenching protocols (e.g., inline neutralization with aqueous NaHCO₃) .
What methodologies are recommended for analyzing the environmental fate of this compound?
Basic Analysis
Conduct OECD 301 biodegradability tests and measure soil sorption coefficients (Koc) via batch equilibrium. Use HPLC-UV or GC-MS to quantify degradation products in simulated environmental matrices .
Advanced Modeling
Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints. Combine with molecular docking studies to assess interactions with biological targets (e.g., enzymes in aquatic organisms) .
How can contradictory bioactivity data for this compound be reconciled across different studies?
Methodological Strategy
Assess experimental variables: cell line specificity, assay conditions (pH, temperature), and impurity profiles (e.g., residual solvents). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity and validate via independent synthesis batches .
Advanced Reconciliation
Employ meta-analysis techniques to aggregate data from multiple studies, weighting results by assay robustness. Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference bioactivity data and identify outliers .
What separation techniques are most effective for purifying this compound from complex reaction mixtures?
Basic Purification
Use silica gel chromatography with gradient elution (hexane:ethyl acetate). For polar byproducts, switch to reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Separation
Explore simulated moving bed (SMB) chromatography for continuous purification or membrane-based nanofiltration to isolate low-molecular-weight impurities. Characterize purity via LC-MS with charged aerosol detection (CAD) for non-UV-active contaminants .
How should researchers design a comprehensive literature review strategy for this compound?
Basic Strategy
Use SciFinder or Reaxys to retrieve synthetic procedures and physicochemical data. Filter results by publication date (post-2010) and peer-reviewed journals. Cross-validate patents via Google Scholar .
Advanced Strategy
Employ citation network analysis (e.g., Web of Science) to identify seminal papers and emerging trends. Integrate text-mining tools (e.g., KNIME) to extract structure-activity relationships from unstructured data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
